molecular formula C10H22N4O2*2HCl B613058 H-Arg-OtBu 2HCl CAS No. 87459-72-1

H-Arg-OtBu 2HCl

Cat. No.: B613058
CAS No.: 87459-72-1
M. Wt: 230,31*72,92 g/mole
InChI Key:
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Description

. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Arg-OtBu 2HCl is typically synthesized through solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides and proteins . The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group is used as a protecting group for the arginine side chain, preventing unwanted reactions during the synthesis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Arg-OtBu 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of arginine derivatives, while reduction can yield simpler amino acid structures .

Mechanism of Action

H-Arg-OtBu 2HCl exerts its effects through interactions with biological membranes. The compound targets negatively charged bacterial membranes via a combination of electrostatic and hydrophobic interactions, leading to membrane disruption and bacterial cell death . This mechanism makes it a valuable tool in the development of new antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes the tert-butyl protecting group and the dihydrochloride salt form. These features enhance its stability and solubility, making it particularly useful in peptide synthesis and various research applications .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O2.2ClH/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13;;/h7H,4-6,11H2,1-3H3,(H4,12,13,14);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFOKKSRMYGTQT-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735326
Record name tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87459-72-1
Record name tert-Butyl N~5~-(diaminomethylidene)-L-ornithinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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